2-Chloro-1-(2,3-dimethoxyphenyl)ethanone
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Overview
Description
2-Chloro-1-(2,3-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11ClO3. This compound is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, along with an ethanone moiety. It is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone typically involves the chlorination of 1-(2,3-dimethoxyphenyl)ethanone. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,3-dimethoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or esters.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted ethanones.
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Chloro-1-(2,3-dimethoxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methoxy groups can influence the compound’s reactivity and stability. The ethanone moiety can undergo various transformations, contributing to the compound’s versatility in chemical syntheses.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone
- 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone
- 2-Chloro-1-(2,4-dimethoxyphenyl)ethanone
Uniqueness
2-Chloro-1-(2,3-dimethoxyphenyl)ethanone is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can affect its chemical reactivity and interactions. This positional isomerism can lead to differences in the compound’s physical and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-1-(2,3-dimethoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-13-9-5-3-4-7(8(12)6-11)10(9)14-2/h3-5H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGJHMNXUHEXEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10614394 |
Source
|
Record name | 2-Chloro-1-(2,3-dimethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10614394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156801-59-1 |
Source
|
Record name | 2-Chloro-1-(2,3-dimethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10614394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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